1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane
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Overview
Description
1-Methyl-3-methylidene-9-oxabicyclo[331]nonane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the oxabicyclo[33
Preparation Methods
The synthesis of 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: Similar structure but lacks the methylidene group, leading to different chemical properties and reactivity.
9-Azabicyclo[3.3.1]nonane: Contains a nitrogen atom instead of oxygen, resulting in different biological activities and applications.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
172946-29-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H16O/c1-8-6-9-4-3-5-10(2,7-8)11-9/h9H,1,3-7H2,2H3 |
InChI Key |
GQODUHXHOUXIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(O1)CC(=C)C2 |
Origin of Product |
United States |
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